Lipophilicity Comparison
The compound exhibits a computed XLogP3 value of 4.3 [1], which is substantially higher than that of the unsubstituted analog 2,6-dichlorobenzoic acid (XLogP3 ≈ 2.6 [2]) and comparable to other mono-chloro, mono-fluoro phenoxybenzoic acids such as 5-chloro-2-(3-fluorophenoxy)benzoic acid (XLogP3 ≈ 4.0 [3]). This increased lipophilicity predicts improved passive membrane diffusion and potentially higher cellular uptake [1].
2,6-Dichlorobenzoic acid: 2.6
5-Cl-2-(3-F-phenoxy) analog: 4.0
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 2,6-Dichlorobenzoic acid (2.6) and 5-Chloro-2-(3-fluorophenoxy)benzoic acid (4.0) |
| Quantified Difference | +1.7 vs. 2,6-dichlorobenzoic acid; +0.3 vs. 5-chloro-2-(3-fluorophenoxy)benzoic acid |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity can directly influence the compound's ability to cross biological membranes, which is critical for cellular assays and in vivo studies; selecting a less lipophilic analog may result in false negatives or reduced potency.
- [1] PubChem. (2024). 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid. CID 63878647. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-_3-chloro-4-fluorophenoxy_benzoic-acid View Source
- [2] PubChem. (2024). 2,6-Dichlorobenzoic acid. CID 6912. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2_6-dichlorobenzoic-acid View Source
- [3] PubChem. (2024). 5-Chloro-2-(3-fluorophenoxy)benzoic acid. CID 40438940. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-_3-fluorophenoxy_benzoic-acid View Source
